Cas no 38359-26-1 (Benzamide,4-(methylamino)-)
Benzamide,4-(methylamino)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,4-(methylamino)-
- 4-(methylamino)benzamide
- 4-Aminomethylbenzoicacid amide
- 4-Methylamino-benzamide
- AGN-PC-00KDM8
- CTK4H9825
- N-Methyl-4-aminobenzamid
- N-methyl-p-aminobenzamide
- SureCN2905480
- SureCN4253211
- AKOS000254569
- FT-0720975
- DTXSID80514554
- AC-18778
- EN300-58437
- CHEMBL4068659
- 38359-26-1
- CHEBI:206270
- SCHEMBL2905480
-
- Inchi: 1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
- InChI Key: FMTRZMBJVKKIEF-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)NC)N
Computed Properties
- Exact Mass: 150.0794
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.177
- Boiling Point: 331.2°C at 760 mmHg
- Flash Point: 154.1°C
- Refractive Index: 1.619
- PSA: 55.12
Benzamide,4-(methylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58437-0.05g |
4-(methylamino)benzamide |
38359-26-1 | 0.05g |
$395.0 | 2023-05-26 | ||
| Enamine | EN300-58437-0.1g |
4-(methylamino)benzamide |
38359-26-1 | 0.1g |
$414.0 | 2023-05-26 | ||
| Enamine | EN300-58437-0.25g |
4-(methylamino)benzamide |
38359-26-1 | 0.25g |
$432.0 | 2023-05-26 | ||
| Enamine | EN300-58437-0.5g |
4-(methylamino)benzamide |
38359-26-1 | 0.5g |
$451.0 | 2023-05-26 | ||
| Enamine | EN300-58437-1.0g |
4-(methylamino)benzamide |
38359-26-1 | 1g |
$470.0 | 2023-05-26 | ||
| Enamine | EN300-58437-2.5g |
4-(methylamino)benzamide |
38359-26-1 | 2.5g |
$923.0 | 2023-05-26 | ||
| Enamine | EN300-58437-5.0g |
4-(methylamino)benzamide |
38359-26-1 | 5g |
$1364.0 | 2023-05-26 | ||
| Enamine | EN300-58437-10.0g |
4-(methylamino)benzamide |
38359-26-1 | 10g |
$2024.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1998022-100mg |
4-(Methylamino)benzamide |
38359-26-1 | 100mg |
¥1680.00 | 2024-05-16 |
Benzamide,4-(methylamino)- Related Literature
-
Chun Qian,Qingshu Zheng,Jie Chen,Bo Tu,Tao Tu Green Chem. 2023 25 1368
Additional information on Benzamide,4-(methylamino)-
Benzamide,4-(methylamino)- (CAS No. 38359-26-1): A Comprehensive Overview in Modern Chemical Biology
Benzamide,4-(methylamino)-, identified by the Chemical Abstracts Service Number (CAS No.) 38359-26-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The detailed exploration of this molecule not only highlights its chemical characteristics but also delves into the latest research findings that underscore its importance in contemporary biochemical studies.
The molecular structure of Benzamide,4-(methylamino)- consists of a benzamide core substituted with a methylamino group at the 4-position. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for designing novel bioactive molecules. The benzamide moiety is well-known for its role in various pharmacological applications, while the methylamino group enhances the molecule's solubility and bioavailability, crucial factors in drug formulation.
In recent years, Benzamide,4-(methylamino)- has been extensively studied for its pharmacological properties. Research indicates that this compound exhibits promising activities as an inhibitor of certain enzymes and receptors involved in inflammatory and neurological pathways. Specifically, studies have demonstrated its potential in modulating the activity of matrix metalloproteinases (MMPs), which are key players in tissue degradation and remodeling processes. The inhibition of MMPs has been linked to therapeutic benefits in conditions such as arthritis and cancer metastasis.
Moreover, the compound's interaction with biological targets has been explored through computational modeling and experimental validations. These studies have revealed that Benzamide,4-(methylamino)- can bind to specific amino acid residues on target proteins, thereby altering their conformational states and functional outcomes. This binding affinity has been harnessed to develop highly selective inhibitors with minimal off-target effects, a critical consideration in modern drug design.
The synthesis of Benzamide,4-(methylamino)- presents an interesting challenge due to the need for precise functional group transformations while maintaining high yields and purity. Advanced synthetic methodologies have been employed to optimize the production process, including multi-step reactions involving palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions. These techniques ensure the efficient construction of the target molecule while adhering to green chemistry principles.
Recent advancements in analytical chemistry have enabled more accurate characterization of Benzamide,4-(methylamino)-. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and dynamics. These structural elucidations are essential for understanding how the compound interacts with biological systems and for guiding further modifications to enhance its pharmacological efficacy.
The therapeutic potential of Benzamide,4-(methylamino)- has also been explored in preclinical models. Studies in cell culture systems have shown that this compound can suppress the proliferation of certain cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. Additionally, animal models have demonstrated its ability to reduce inflammation and tissue damage in conditions such as acute pancreatitis. These findings suggest that Benzamide,4-(methylamino)- could be a viable candidate for further clinical development.
In conclusion, Benzamide,4-(methylamino)- (CAS No. 38359-26-1) represents a compelling molecule with significant implications in chemical biology and pharmaceutical research. Its unique structural features, coupled with promising pharmacological activities, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing complex biological challenges.
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